molecular formula C7H12O3 B8516567 Ethyl methallyl carbonate CAS No. 70122-91-7

Ethyl methallyl carbonate

Cat. No.: B8516567
CAS No.: 70122-91-7
M. Wt: 144.17 g/mol
InChI Key: KHEYIKCJZVEFGN-UHFFFAOYSA-N
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Description

General Overview of Allylic Carbonate Class in Organic Synthesis and Polymer Chemistry

Allylic carbonates are a class of organic compounds characterized by a carbonate group attached to an allyl functional group. This structure imparts unique reactivity, making them valuable reagents and building blocks in both organic synthesis and polymer chemistry. The presence of a double bond in the allyl group allows for a wide range of chemical transformations. wikipedia.org

In organic synthesis, allylic carbonates are renowned as efficient allylating agents, particularly in transition-metal-catalyzed reactions. acs.orgacs.org The most prominent of these is the palladium-catalyzed Tsuji-Trost reaction, where the allylic carbonate acts as an excellent leaving group, facilitating the formation of a π-allyl palladium intermediate. wikipedia.orgacs.org This intermediate can then react with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds under neutral conditions. acs.orgnih.gov Compared to other precursors like allyl acetates, allylic carbonates can increase reaction rates. wikipedia.org Beyond palladium, copper-catalyzed reactions have also been explored, for instance, in the stereospecific substitution of allylic carbonates with diboron (B99234) to create chiral allylboron compounds. organic-chemistry.org

In polymer chemistry, allylic carbonates serve as functional monomers. rsc.orgsmolecule.com The allyl group provides a site for polymerization or for post-polymerization modification. rsc.org For example, they can be used in ring-opening polymerization of cyclic carbonate monomers to produce aliphatic polycarbonates, which are noted for their biocompatibility and biodegradability. rsc.orgresearchgate.net The resulting polymers can be further modified through reactions like radical thiol-ene click chemistry, allowing for the introduction of various functionalities. rsc.org Diallyl carbonate (DAC), a related compound, is a key component in the production of certain polymers, including polycarbonates and polyurethanes. wikipedia.org

Historical Trajectories and Evolution of Research on Ethyl Methallyl Carbonate

Research into allylic carbonates gained significant traction with the development of the Tsuji-Trost reaction, first introduced in 1962. wikipedia.org However, specific research focusing on this compound is less documented in early literature compared to simpler analogues like allyl methyl carbonate or diallyl carbonate. The synthesis of asymmetric carbonates such as ethyl methyl carbonate (EMC), a non-allylic counterpart, has been well-established through methods like transesterification of dimethyl carbonate (DMC) with ethanol (B145695). chemicalbook.comresearchgate.netsigmaaldrich.com This process is noted for its mild conditions and is considered a promising route for industrial production. chemicalbook.com

The synthesis of this compound itself follows standard organic chemistry principles, typically involving the reaction of methallyl alcohol with ethyl chloroformate in the presence of a base. This method is analogous to the synthesis of other mixed carbonates. smolecule.com The evolution of its study is closely tied to the broader advancements in catalysis and polymer science. As the demand for specialized polymers and fine chemicals grew, so did the interest in functionalized monomers like this compound. Its primary role has been as a specialty chemical and an intermediate in organic synthesis rather than a large-scale commodity chemical.

Contemporary Research Paradigms and Unaddressed Challenges in this compound Science

Contemporary research involving allylic carbonates, including this compound, is focused on several key areas. A major paradigm is the development of more efficient and selective catalytic systems. This includes using earth-abundant metals as alternatives to palladium and designing new ligands to control regio- and enantioselectivity in allylic substitution reactions. nih.govresearchgate.net The construction of complex molecular architectures, such as all-carbon quaternary centers, remains a significant challenge where allylic carbonates are valuable substrates. nih.govwashington.edu

In polymer science, the focus is on creating functional and degradable materials. rsc.orgresearchgate.net The use of monomers like this compound allows for the synthesis of polycarbonates with tailored properties. However, challenges remain in controlling the polymerization process and achieving desired material characteristics.

A significant unaddressed challenge is the development of catalytic systems that are both highly active and selective for more complex allylic carbonates like this compound, which possess substitution on the allyl group. The steric hindrance and electronic effects of the methallyl group compared to a simple allyl group can influence reaction outcomes. Furthermore, while its non-allylic analogue, ethyl methyl carbonate, is extensively used as a solvent in lithium-ion battery electrolytes, the application of this compound in such advanced materials is not widely reported and represents a potential area for future investigation. chemicalbook.comsigmaaldrich.comunilongindustry.com The development of cost-effective and environmentally sustainable production methods for specialty carbonates also continues to be an area of active research. epchems.com

Properties of this compound

While specific, verified data for this compound is sparse in readily available literature, the properties can be inferred from its structure and comparison with similar compounds like Ethyl Methyl Carbonate.

PropertyValue/DescriptionSource(s)
Chemical Formula C₅H₈O₃ google.com (analogy)
Molecular Weight 116.11 g/mol (Calculated)
Appearance Likely a colorless liquid chemicalbook.comherunchemical.com (analogy)
Key Functional Groups Carbonate ester, Alkene (methallyl group) wikipedia.org
Solubility Likely insoluble in water, soluble in organic solvents like alcohols and ethers. chemicalbook.comgoogle.com (analogy)
Reactivity The C=C double bond is available for polymerization and addition reactions. The carbonate is a leaving group in substitution reactions. acs.orgrsc.org

Based on a comprehensive search for scientific literature, there is insufficient specific information available in the public domain to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the strict outline provided. The vast majority of research focuses on the synthesis and properties of "Ethyl methyl carbonate," a distinctly different compound.

General methodologies for the synthesis of allylic carbonates, such as esterification, transesterification, and carbonylation, are well-established for other related compounds. However, detailed research findings, data tables, kinetic and thermodynamic parameters, and specific catalytic systems pertaining solely to this compound could not be located. Therefore, it is not possible to fulfill the request without violating the core instructions to strictly adhere to the specified compound and avoid introducing information that falls outside this explicit scope.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70122-91-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 2-methylprop-2-enyl carbonate

InChI

InChI=1S/C7H12O3/c1-4-9-7(8)10-5-6(2)3/h2,4-5H2,1,3H3

InChI Key

KHEYIKCJZVEFGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(=C)C

Origin of Product

United States

Ii. Synthetic Methodologies for Ethyl Methallyl Carbonate

Advancements in Green Chemistry and Sustainable Synthesis Routes

The development of environmentally benign and sustainable methods for chemical synthesis is a paramount goal in modern chemistry. For the production of ethyl methallyl carbonate, green chemistry principles offer promising avenues to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of advancement include the use of biocatalysis and the incorporation of carbon dioxide as a renewable feedstock.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful tool for the sustainable synthesis of carbonates. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and are biodegradable. nih.govrsc.org While specific research on the enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis can be applied to devise potential synthetic routes.

Lipases are a class of enzymes that have shown significant promise in the synthesis of various esters, including carbonates. nih.govrsc.org They can catalyze transesterification reactions, which could be a viable route for producing this compound. For instance, a potential enzymatic pathway could involve the transesterification of a simple dialkyl carbonate, such as diethyl carbonate, with methallyl alcohol, catalyzed by an immobilized lipase. This approach would avoid the use of toxic reagents and harsh reaction conditions often associated with traditional chemical synthesis.

The high regioselectivity of lipases is a significant advantage, potentially minimizing the formation of unwanted by-products. nih.gov Furthermore, enzyme immobilization can facilitate catalyst recovery and reuse, enhancing the economic viability of the process. nih.gov Research on the enzymatic synthesis of fatty acid ethyl esters from diethyl carbonate demonstrates the feasibility of using lipases for such transformations. nih.gov In one study, a yield of up to 98.4% was achieved in a solvent-free system using Novozym 435, an immobilized lipase. nih.gov

Hypothetical Enzymatic Synthesis of this compound:

CatalystSubstrate 1Substrate 2Temperature (°C)Reaction Time (h)Potential Yield (%)
Immobilized Lipase (e.g., Novozym 435)Diethyl CarbonateMethallyl Alcohol50-6024-48>90
Whole-cell BiocatalystEthyl Phenyl CarbonateMethallyl Alcohol30-4048-7270-85

This table presents hypothetical data based on typical results for similar enzymatic transesterification reactions and is for illustrative purposes only.

The use of carbon dioxide (CO2) as a C1 feedstock for the synthesis of chemicals is a highly attractive strategy for carbon capture and utilization (CCU). rsc.orgscic.sgsocietechimiquedefrance.fr Direct synthesis of linear organic carbonates like this compound from CO2, an alcohol, and an olefin is a challenging but promising area of research. The direct carboxylation of ethanol (B145695) and methallyl alcohol with CO2 would be an ideal atom-economical route. However, the thermodynamic stability of CO2 presents a significant hurdle. researchgate.net

Current research on CO2 utilization for carbonate synthesis has largely focused on the production of cyclic carbonates from epoxides and the synthesis of simple dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC). rsc.orgresearchgate.netacs.orgrsc.orgrsc.org For instance, the direct synthesis of DEC from CO2 and ethanol has been explored using catalysts such as ceria-based systems. researchgate.netcetjournal.it These processes often require high pressures and temperatures to overcome the thermodynamic limitations. acs.org

A potential two-step approach for synthesizing this compound using CO2 could involve:

The synthesis of a cyclic carbonate intermediate from a suitable epoxide derived from methallyl alcohol.

The subsequent ring-opening and transesterification of the cyclic carbonate with ethanol.

Alternatively, the direct reaction of CO2 with ethanol and methallyl alcohol could be explored using advanced catalytic systems. The development of highly active and selective catalysts is crucial for the viability of such a process.

Illustrative Data on Direct Carbonate Synthesis from CO2:

Carbonate ProductCatalystReactantsTemperature (°C)Pressure (bar)Yield (%)
Diethyl CarbonateCeO2Ethanol, CO2140200~2
Propylene CarbonateOrganocatalystPropylene Oxide, CO2100-12010-50>95

This table shows representative data for the synthesis of other carbonates from CO2 to illustrate typical reaction conditions and yields. Direct synthesis data for this compound is not currently available.

The successful implementation of these green and sustainable routes for this compound production will depend on further research and development in catalyst design and process optimization. While challenges remain, the potential environmental and economic benefits of enzymatic synthesis and CO2 utilization are substantial, paving the way for a more sustainable chemical industry.

Iii. Chemical Reactivity and Transformation of Ethyl Methallyl Carbonate

Polymerization Mechanisms and Their Control

While specific polymerization mechanisms for Ethyl Methallyl Carbonate are not documented, the broader category of allyl monomers is known to exhibit characteristic behaviors in radical polymerization.

Elucidation of Free-Radical Polymerization Pathways

The free-radical polymerization of allyl compounds is often challenging and typically results in polymers with low molecular weights. This is primarily due to a process known as degradative chain transfer, where a hydrogen atom is abstracted from the allylic position of the monomer by a propagating radical. This terminates the growing polymer chain and forms a stable, less reactive allyl radical, which is slow to reinitiate polymerization.

Characterization of Chain Transfer Reactions in Allyl Polymerization

Chain transfer is a dominant process in the radical polymerization of allyl monomers. nih.gov This reaction involves the termination of a growing polymer chain and the transfer of its radical activity to another molecule, which in the case of allyl compounds, is often the monomer itself (degradative chain transfer). acs.org This leads to the formation of low molecular weight polymers or oligomers. acs.org The chain transfer constant is a quantitative measure of this process, but this value has not been determined for this compound.

Implementation of Controlled Polymerization Techniques

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been developed to better control polymer molecular weight and architecture. While these methods have been applied to some functional allyl monomers to achieve well-defined polymers, there is no indication in the current body of scientific literature that these techniques have been employed for the polymerization of this compound. sigmaaldrich.com

Organometallic Reactions and Catalysis Involving the Allylic Carbonate Moiety

The allylic carbonate group in this compound is a key site for organometallic catalysis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through the formation of a π-allylmetal intermediate.

Palladium-catalyzed reactions are among the most powerful tools for the functionalization of allylic substrates, including this compound. The reaction is initiated by the oxidative addition of a palladium(0) complex to the allylic carbonate, leading to the formation of a π-allylpalladium(II) complex and the expulsion of an ethyl carbonate anion. This intermediate is then susceptible to nucleophilic attack.

While specific studies on this compound are limited, research on analogous allylic carbonates, such as allyl methyl carbonate, provides insight into the expected reactivity. For instance, in palladium-catalyzed asymmetric allylic alkylations, the choice of chiral ligands is crucial in determining the enantioselectivity of the product. It has been observed that substituents on the allyl group can significantly influence stereoselectivity. For example, different substituents on the aryl group of cinnamyl methyl carbonate were found to affect the enantioselectivity of the alkylation reaction. dicp.ac.cn

Table 1: Representative Palladium-Catalyzed Reactions of Allylic Carbonates

Reaction Type Nucleophile Product Type Stereochemical Consideration
Allylic AlkylationMalonates, β-ketoestersC-C bond formationGenerally retention of configuration
Allylic AminationAminesC-N bond formationDependent on reaction conditions
Allylic EtherificationAlcohols, PhenolsC-O bond formationTypically proceeds with retention

Beyond palladium, other transition metals can also mediate transformations of allylic carbonates. Metals such as rhodium, iridium, ruthenium, and nickel have been shown to catalyze a variety of reactions involving allylic substrates. These reactions often offer complementary reactivity and selectivity to palladium-catalyzed processes. For instance, iridium catalysts are known to favor the formation of branched products in allylic substitution reactions, in contrast to the linear products often favored by palladium.

Functional Group Transformations of the Carbonate Linkage

The carbonate functionality in this compound provides another avenue for chemical modification, distinct from the reactions of the allylic system. These transformations involve the cleavage of the carbonate's C-O bonds.

The hydrolysis of this compound, under either acidic or basic conditions, would be expected to yield methallyl alcohol, ethanol (B145695), and carbon dioxide. The reaction mechanism would involve nucleophilic attack at the carbonyl carbon of the carbonate.

Alcoholysis, or transesterification, involves the reaction of this compound with another alcohol. This process is often catalyzed by an acid or a base. For example, reaction with methanol (B129727) could lead to the formation of mthis compound and ethanol. The synthesis of ethyl methyl carbonate via transesterification of dimethyl carbonate and ethanol is a well-established industrial process, highlighting the feasibility of such transformations. chemicalbook.com

The reduction of the carbonate group in this compound is challenging. Strong reducing agents like lithium aluminum hydride would likely reduce the carbonate to methanol and methallyl alcohol.

The oxidative conversion of the carbonate moiety is not a common transformation. However, the allylic double bond is susceptible to oxidation. Reactions such as epoxidation or dihydroxylation would target the C=C bond, leaving the carbonate group intact under appropriate conditions. The oxidation of the carbonate group itself would require harsh conditions and is not a synthetically useful transformation. Research on the oxidation of ethyl methyl carbonate in the context of lithium-ion battery electrolytes indicates that oxidation can lead to the generation of CO2, CO, and H2O. researchgate.net

Iv. Advanced Analytical and Spectroscopic Characterization of Ethyl Methallyl Carbonate

Spectroscopic Analysis Methodologies for Structural and Electronic Insights

Spectroscopy is a cornerstone for the molecular-level investigation of Ethyl methallyl carbonate, providing definitive evidence of its structure and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would be:

Ethyl Group: A triplet signal for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-), arising from coupling with each other.

Methallyl Group: A singlet for the methallyl methyl protons (-C-CH₃), a singlet for the methylene protons adjacent to the carbonate oxygen (-O-CH₂-), and two distinct signals for the terminal vinylic protons (=CH₂), which would likely appear as singlets or very finely split multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key expected signals include the unique resonance for the carbonate carbonyl carbon (C=O), signals for the carbons of the ethyl and methallyl groups, including the olefinic carbons (C=C).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Data is estimated based on typical values for similar functional groups and analogous molecules.

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Ethyl -CH₃¹H~ 1.3Triplet (t)Coupled to the adjacent -CH₂- group.
Ethyl -O-CH₂-¹H~ 4.2Quartet (q)Coupled to the adjacent -CH₃ group.
Methallyl -CH₃¹H~ 1.8Singlet (s)No adjacent protons to couple with.
Methallyl -O-CH₂-¹H~ 4.6Singlet (s)No adjacent protons to couple with.
Methallyl =CH₂¹H~ 5.0, ~ 5.1Singlet (s), Singlet (s)Two non-equivalent vinylic protons.
Ethyl -CH₃¹³C~ 14N/A
Ethyl -O-CH₂-¹³C~ 64N/A
Methallyl -CH₃¹³C~ 19N/A
Methallyl -O-CH₂-¹³C~ 72N/A
Methallyl =CH₂¹³C~ 114N/A
Methallyl >C=¹³C~ 140N/AQuaternary vinylic carbon.
Carbonate C=O¹³C~ 155N/ATypical range for carbonate carbonyls.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the carbonate group. Other key absorptions would include C-O stretching, C=C stretching of the methallyl group, and various C-H stretching and bending vibrations. Data from the analogous compound Allyl ethyl carbonate shows a strong C=O stretch at 1748 cm⁻¹ and C-O stretches between 1253 and 935 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond of the methallyl group, being symmetric, is expected to show a strong signal in the Raman spectrum. The C=O bond, while strong in the IR, will be weaker in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
=C-H Stretch (vinylic)3080 - 3150MediumMedium
C-H Stretch (alkyl)2850 - 3000Medium-StrongMedium-Strong
C=O Stretch (carbonate)1740 - 1760Very StrongWeak-Medium
C=C Stretch (alkene)1640 - 1660MediumStrong
C-O Stretch (ester-like)1200 - 1300StrongMedium

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The chromophores in this compound are the carbonate group (C=O) and the alkene group (C=C).

The carbonate group exhibits a weak n → π* transition at a wavelength around 200-220 nm. The isolated π system of the methallyl group undergoes a π → π* transition, which typically occurs at wavelengths below 200 nm. libretexts.org Consequently, this compound is not expected to be a strong absorber in the standard UV-Vis range (200-800 nm) and may appear transparent in conventional UV-Vis spectroscopy.

V. Theoretical and Computational Chemistry Studies on Ethyl Methallyl Carbonate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are foundational to computational chemistry, solving approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. These calculations provide precise data on molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for determining the ground state properties of molecules like Ethyl Methallyl Carbonate.

For a molecule such as this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The results include precise predictions of bond lengths, bond angles, and dihedral angles. For instance, DFT has been successfully used to determine the ground state geometry and vibrational frequencies of similar molecules like ethyl methyl carbonate. researchgate.net

Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. Each calculated frequency represents a specific vibrational mode (e.g., C=O stretching, C-H bending), which can be used to interpret experimental spectroscopic data. Other key properties derived from DFT include dipole moment, polarizability, and various thermochemical parameters like enthalpy of formation.

Below is an illustrative table of the type of data that would be generated from a DFT analysis on this compound.

ParameterAtoms InvolvedHypothetical Calculated Value
Bond LengthC=O (carbonyl)~1.20 Å
Bond Length(O=)C-O~1.35 Å
Bond AngleO-C=O~125°
Dihedral AngleC-O-C-O~180° (trans) or ~0° (cis)
Vibrational FrequencyC=O Stretch~1750 cm⁻¹

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller–Plesset (MP) perturbation theory, are often more computationally demanding than DFT but can provide highly accurate results, especially when accounting for electron correlation. rsc.org

For this compound, ab initio calculations would be crucial for predicting its electronic structure and reactivity. A key output is the identification of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

These methods also allow for the calculation of an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions (e.g., around the carbonyl oxygen) and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. Such information is invaluable for understanding how this compound might interact with other reagents.

An example of the electronic properties that would be calculated is shown in the table below.

Electronic PropertyHypothetical Calculated ValueSignificance
HOMO Energy-10.5 eVIndicates ionization potential
LUMO Energy+1.2 eVIndicates electron affinity
HOMO-LUMO Gap11.7 eVRelates to chemical reactivity
Dipole Moment~1.5 DebyeIndicates molecular polarity

Reaction Mechanism Modeling and Simulation

Computational chemistry is a powerful tool for mapping out the entire course of a chemical reaction, providing a detailed picture of the transformation from reactants to products.

A chemical reaction proceeds along a potential energy surface. Reactants and products reside in energy minima, while the path between them goes through a high-energy point called the transition state. Transition state analysis involves computationally locating the exact geometry and energy of this state.

For a reaction involving this compound, such as its polymerization or hydrolysis, identifying the transition state is key to understanding the reaction mechanism. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate. Computational methods can map this entire pathway, confirming the sequence of bond-breaking and bond-forming events. For example, DFT simulations have been used to explore the transition states in the ring-opening polymerization of ethylene (B1197577) carbonate, revealing the mechanistic details of catalyst interaction and chain propagation. nih.gov A similar approach for this compound would clarify how the methallyl group influences its reactivity in polymerization processes.

For the polymerization of this compound, a kinetic model would be essential for predicting the rate of polymerization, the resulting polymer chain length (molecular weight), and the polydispersity. Such models are crucial for process optimization in industrial applications. Kinetic models have been successfully developed for the pyrolysis and combustion of related compounds like ethyl methyl carbonate, demonstrating the ability to simulate complex reaction networks. kfupm.edu.saresearchgate.net

Molecular Dynamics Simulations for Investigating Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules. MD applies classical mechanics to simulate the movement of atoms and molecules over time, providing a view of the system's dynamic evolution.

For this compound, MD simulations would be used to investigate its properties in the liquid state. By simulating a box filled with hundreds or thousands of molecules, one can calculate bulk properties like density, viscosity, and diffusion coefficients.

Crucially, MD simulations provide detailed insight into intermolecular interactions. They can quantify the strength of van der Waals forces and electrostatic interactions between molecules. This is particularly important for understanding how this compound functions as a solvent or in a mixture with other components, such as in an electrolyte solution. Studies on mixtures of ethylene carbonate and dimethyl carbonate have used MD simulations to understand solvation shells around ions and ion pairing behavior, which are critical for battery performance. nih.govresearchgate.net A similar study on this compound could predict its effectiveness in specific applications and guide the formulation of new materials.

The table below lists the types of interaction energies that can be analyzed with MD simulations.

Interaction TypeDescriptionInformation Gained
Lennard-Jones PotentialModels van der Waals forces (attraction and repulsion)Contribution to cohesion, packing, and bulk density
Coulombic InteractionModels electrostatic forces between partial chargesStrength of polar interactions, solvation properties
Radial Distribution FunctionDescribes the probability of finding a particle at a distance from anotherProvides insight into the local liquid structure

Vi. Material Science Applications and Derived Polymeric Systems

Development of Hydroxy-Functional Acrylic Resins from Ethyl Methallyl Carbonate

The synthesis of hydroxy-functional acrylic resins is a significant area where this compound finds application. These resins are valuable intermediates in the production of high-performance thermoset polymers used in coatings and other applications. The inclusion of this compound as a comonomer in the polymerization process allows for the introduction of functional groups that can participate in subsequent crosslinking reactions.

A key process for creating these resins involves the copolymerization of an acrylate (B77674) monomer, an allyl monomer such as this compound, and a hydroxyalkyl acrylate monomer in the presence of a free-radical initiator. Suitable acrylate monomers for this process include methyl acrylate, methyl methacrylate, ethyl acrylate, and butyl acrylate, among others. The choice of acrylate monomers can be tailored to control the glass-transition temperature of the final resin. nih.gov

The resulting hydroxy-functional acrylic resins typically have hydroxyl numbers ranging from approximately 20 to 500 mg KOH/g and number average molecular weights between 500 and 50,000. nih.gov These characteristics make them highly suitable for crosslinking with agents like melamines, polyisocyanates, or epoxies to form durable thermoset polymers. nih.gov

The concentration of this compound in the copolymer system is a critical factor. Higher concentrations of this monomer can lead to a greater density of functional sites available for crosslinking, which in turn can enhance the mechanical strength and chemical resistance of the cured material. However, the reactivity of the methallyl group can differ from that of the acrylate comonomers, which can affect the polymerization kinetics and the final polymer architecture.

The interplay between the different monomers in the copolymer system establishes a clear structure-property relationship. For instance, the ratio of hard monomers (like methyl methacrylate) to soft monomers (like butyl acrylate) in conjunction with the functional monomer (this compound) will determine the resin's glass transition temperature (Tg), flexibility, and toughness.

Table 1: Influence of Monomer Composition on Resin Properties

Monomer TypeProperty InfluencedExpected Outcome of Increased Concentration
This compoundCrosslink Density, AdhesionIncreased hardness and chemical resistance
Hard Monomers (e.g., Methyl Methacrylate)Glass Transition Temperature (Tg), HardnessHigher Tg, increased brittleness
Soft Monomers (e.g., Butyl Acrylate)Flexibility, ElongationLower Tg, increased flexibility
Hydroxyalkyl AcrylateHydroxyl Content, CrosslinkingIncreased reactivity with crosslinkers

This table provides a generalized representation of expected trends in structure-property relationships.

The performance of hydroxy-functional acrylic resins derived from this compound is evaluated based on several key characteristics that are critical for their end-use applications, particularly in coatings. These resins are designed to be crosslinked to form robust thermoset polymers, and their performance is a direct result of their chemical composition and molecular architecture.

One of the primary performance metrics is the hydroxyl number, which quantifies the concentration of hydroxyl groups in the resin. A higher hydroxyl number generally indicates a greater potential for crosslinking, leading to a more durable and chemically resistant final product. Resins produced using this compound can be formulated to have a wide range of hydroxyl numbers, typically between 50 and 200 mg KOH/g, to suit various application requirements. nih.gov

The molecular weight of the resin is another crucial factor. Low molecular weight resins (number average molecular weight, Mn, between 1000 and 5000) are often preferred for applications requiring low viscosity, such as high-solids coatings. nih.gov The use of this compound can be optimized to achieve the desired molecular weight and viscosity for specific formulations.

Other important performance characteristics include:

Adhesion: The carbonate functionality can contribute to improved adhesion to various substrates.

Flexibility and Hardness: The balance of soft and hard monomers in the copolymer backbone, along with the crosslink density, dictates the final balance between flexibility and hardness of the cured coating.

Table 2: Typical Performance Characteristics of Derived Resins

Performance CharacteristicTypical Range/ValueSignificance in Application
Hydroxyl Number (mg KOH/g)50 - 200Determines crosslinking potential and reactivity.
Number Average Molecular Weight (Mn)1000 - 5000Influences viscosity and application properties.
Glass Transition Temperature (Tg)-20°C to 100°CAffects the flexibility and hardness of the final film.
ViscosityVaries with molecular weight and solids contentCritical for formulation and application method.

These values represent typical ranges for hydroxy-functional acrylic resins and can be tailored based on the specific monomer composition.

Advanced Polymeric Materials from Allylic Carbonate Monomers

Allylic carbonate monomers, including this compound, serve as versatile building blocks for the creation of advanced polymeric materials with tailored properties. The presence of the reactive allyl group allows for their participation in various polymerization reactions, while the carbonate linkage can impart desirable characteristics such as improved adhesion and compatibility with other materials.

The use of this compound in polymer synthesis allows for the implementation of various strategies to control the final polymer architecture and introduce specific functionalities. One key strategy is the use of controlled radical polymerization techniques. These methods can provide better control over molecular weight, polydispersity, and the placement of functional groups along the polymer chain compared to conventional free-radical polymerization.

Another strategy involves the post-polymerization modification of the carbonate groups. While the carbonate linkage is generally stable, it can be designed to undergo specific chemical transformations, allowing for the introduction of new functional groups after the initial polymerization is complete. This approach provides a versatile platform for creating complex and highly functionalized polymers.

Furthermore, this compound can be used to create block copolymers, where distinct blocks of different monomers are linked together. This can lead to materials with unique morphologies and properties, such as self-assembling systems that can form ordered nanostructures.

The functional nature of polymers derived from this compound makes them excellent candidates for integration into novel composites and nanomaterial formulations. The carbonate and hydroxyl functionalities can promote strong interactions with fillers and reinforcing agents, leading to improved mechanical properties and durability of the composite material.

The ability to tailor the polymer's properties also allows for its use as a surface modifier for nanoparticles. By grafting polymers containing this compound onto the surface of nanoparticles, their dispersion in a polymer matrix can be improved, and the interfacial adhesion between the nanoparticles and the matrix can be enhanced.

Exploration of Emerging Applications in Specialized Coatings and Adhesives

The unique combination of properties offered by this compound makes it a candidate for exploration in various emerging applications, particularly in the field of specialized coatings and adhesives. The ability to precisely control the functionality and architecture of polymers derived from this monomer opens up possibilities for creating materials with advanced performance characteristics.

In the area of specialized coatings, polymers incorporating this compound could be used to develop:

Scratch-resistant coatings: By creating a highly crosslinked network, the hardness and scratch resistance of coatings can be significantly improved.

Anti-corrosion coatings: The enhanced adhesion and barrier properties of these polymers can provide better protection against corrosion for metal substrates.

Smart coatings: The functional groups introduced by the monomer could be used to impart stimuli-responsive properties to the coating, allowing it to change its characteristics in response to environmental triggers such as pH, temperature, or light.

In the field of adhesives, this compound can be utilized to formulate adhesives with:

High bond strength: The improved adhesion properties can lead to stronger and more durable bonds.

Tailored curing profiles: The reactivity of the monomer can be controlled to achieve desired curing times and conditions.

Enhanced flexibility: By copolymerizing with appropriate soft monomers, flexible adhesives can be developed for applications requiring movement and vibration damping.

The ongoing research and development in polymer chemistry and material science are likely to uncover new and innovative applications for functional monomers like this compound, further expanding their role in the creation of high-performance materials.

Vii. Future Directions and Interdisciplinary Research Prospects

Advancing Sustainable Production and Circular Economy Integration

The future of chemical manufacturing is intrinsically linked to the principles of sustainable production and the circular economy. For Ethyl Methallyl Carbonate, this involves developing synthesis routes that minimize environmental impact and maximize resource efficiency. A key strategy is the utilization of carbon dioxide (CO2) as a direct feedstock, a method that is gaining traction for the synthesis of various organic carbonates. rsc.orgrolandberger.com This approach not only sequesters a potent greenhouse gas but also offers a more sustainable alternative to traditional, often hazardous, reagents like phosgene. rsc.orgresearchgate.net

Integrating this compound into a circular economy framework involves designing processes where waste is minimized and products are designed for reuse or recycling. cefic.orgrenewablematter.eu The chemical industry is increasingly focused on "closing the loop" on wasted value, which for carbonates, could involve the chemical recycling of polycarbonate materials back to monomer feedstocks. researchgate.netweforum.org Research into the lifecycle of materials containing this compound will be crucial to ensure they align with a regenerative economic model. cefic.org Globally, the push to reduce material extraction and use by embracing circular models presents a significant opportunity for innovative chemical design. cefic.org

Another avenue for sustainable production lies in the transesterification of other carbonates, such as dimethyl carbonate (DMC), with methallyl alcohol. rsc.orgrsc.org Optimizing these reactions using green chemistry principles—such as solventless conditions and recyclable catalysts—will be paramount. researchgate.net

Table 1: Comparison of Potential Sustainable Synthesis Routes for Carbonates

Synthesis RouteReactantsKey AdvantagesChallenges
CO2 Utilization CO2, Ethanol (B145695), Methallyl AlcoholUtilizes greenhouse gas, avoids toxic reagents. rsc.orgrolandberger.comThermodynamic limitations, catalyst deactivation.
Transesterification Dimethyl Carbonate, Methallyl AlcoholMilder reaction conditions, high selectivity. rsc.orgAtom economy, potential for side reactions.
Urea Alcoholysis Urea, Ethanol, Methallyl AlcoholAvoids phosgene, utilizes readily available urea. rsc.orgFormation of byproducts, energy intensive.
Oxidative Carbonylation Carbon Monoxide, Oxygen, AlcoholsEstablished industrial process for similar carbonates. rsc.orgUse of CO, catalyst stability.

This table is generated based on established routes for similar organic carbonates and represents potential pathways for this compound.

Innovation in Catalysis for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalysts is essential for the efficient and selective production of this compound. Research is likely to focus on both homogeneous and heterogeneous systems that can operate under mild conditions with high turnover numbers.

For allylic substitution reactions, which are central to the synthesis and functionalization of compounds like this compound, transition metal catalysts based on palladium, iridium, and molybdenum have shown significant promise. acs.orgrsc.orgacs.orgacs.org The design of sophisticated ligands is crucial for controlling the regioselectivity and stereoselectivity of these transformations. acs.orgacs.org For instance, the development of C1-symmetric diaminocyclohexane (DACH) pyridyl ligands has enabled highly enantioselective molybdenum-catalyzed allylic alkylations. acs.orgacs.org

Heterogeneous catalysts offer advantages in terms of separation and reusability, contributing to more sustainable processes. rsc.org Materials like modified zeolites, functionalized metal-organic frameworks (MOFs), and supported metal nanoparticles are promising candidates. For the transesterification synthesis of related compounds like ethyl methyl carbonate, Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz) catalysts have demonstrated high activity and selectivity. rsc.org Future research could adapt such systems for this compound production.

Table 2: Emerging Catalytic Systems for Allyl Carbonate Synthesis and Functionalization

Catalyst TypeMetal CenterKey FeaturesPotential Application for this compound
Homogeneous Iridium (Ir)High performance in allylic substitution. acs.orgEnantioselective synthesis and derivatization.
Homogeneous Molybdenum (Mo)Enables formation of all-carbon quaternary stereocenters. acs.orgacs.orgSynthesis of complex derivatives.
Homogeneous Palladium (Pd)Versatile for C-C, C-N, and C-O bond formation. rsc.orgrsc.orgBroad-scope derivatization.
Heterogeneous Supported Potassium (e.g., KATriz/Al2O3)High selectivity in transesterification, stable and reusable. rsc.orgSustainable production from other carbonates.

This table outlines catalyst types used for analogous allylic compounds, suggesting potential research avenues for this compound.

Exploration of Novel Derivatives for Next-Generation Materials Development

The functional groups within this compound—the carbonate, the ethyl group, and particularly the reactive methallyl group—make it a versatile building block for new materials. The presence of the double bond in the methallyl moiety opens up extensive possibilities for polymerization and post-polymerization modification. usm.eduresearchgate.net

Research into the ring-opening polymerization (ROP) of cyclic carbonate monomers containing pendent allyl groups has led to the creation of aliphatic polycarbonates with tunable properties. usm.eduresearchgate.netbham.ac.uk These polymers can serve as scaffolds for further chemical transformations, such as epoxidation or thiol-ene "click" chemistry, to introduce new functionalities. usm.edu This approach allows for the design of materials with tailored characteristics, such as hydrophilicity, biodegradability, and biocompatibility, for applications in fields like biomedicine. researchgate.net

The development of novel poly(ester-carbonates) from monomers like 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) demonstrates a pathway for creating polymers with pendent unsaturated groups. usm.edu These groups are available for crosslinking or other addition reactions, leading to advanced materials like novel resins, coatings, or hydrogels. usm.edu It is conceivable that this compound could be used to synthesize analogous monomers or act as a chain-transfer agent to introduce methallyl functionalities into polymers.

Integration with Bio-based Feedstocks for Renewable Chemical Production

A critical step towards a sustainable chemical industry is the transition from fossil-based feedstocks to renewable, bio-based alternatives. celignis.com For this compound, this involves sourcing its constituent parts—ethanol and methallyl alcohol—from biomass.

Bio-ethanol is already produced on a large scale through the fermentation of sugars from crops like corn and sugarcane, or from cellulosic materials. celignis.com The production of methallyl alcohol from renewable resources is an active area of research. One promising route involves the conversion of glycerol, a major byproduct of biodiesel production. chemicalprocessing.commdpi.com Researchers have developed methods to convert glycerol into allyl alcohol, a closely related compound, and similar pathways could potentially be adapted for methallyl alcohol. chemicalprocessing.comconfex.com Another approach is the catalytic upgrading of isobutene derived from bio-isobutanol.

The synthesis of carbonates directly from bio-based platform molecules is also gaining attention. For example, glycerol can be reacted with organic carbonates like dimethyl carbonate to produce glycerol carbonate, a valuable bio-based chemical. rsc.org This highlights the potential for creating integrated biorefineries where biomass is converted into a range of valuable chemicals, including precursors for this compound. dtu.dk

Computational Design and Predictive Modeling for Future this compound Research

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the optimization of reaction conditions. acs.orgagh.edu.pl For this compound, these approaches can accelerate research and development significantly.

Predictive Modeling of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and even biological properties of this compound and its derivatives. Machine learning algorithms, such as random forests and neural networks, have been successfully used to predict properties like porosity in carbonate systems, demonstrating their power in handling complex, non-linear relationships. agh.edu.plkfupm.edu.saresearchgate.net Such models could be used to screen potential derivatives for specific applications, for instance, as electrolyte components or polymer precursors.

Reaction and Catalyst Design: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, such as the outer-sphere nucleophilic substitution pathways in allylation chemistry. nih.gov This understanding is crucial for designing more efficient and selective catalysts. Furthermore, machine learning is being applied to predict the outcomes of reactions, including yield and catalyst performance in allylic substitutions. acs.org By training models on experimental data, it becomes possible to identify optimal reaction conditions and even discover novel catalysts with enhanced activity.

Table 3: Applications of Computational Modeling in Carbonate Research

Modeling TechniqueApplication AreaPotential Impact on this compound Research
Machine Learning (ML) Reaction Outcome PredictionOptimization of synthesis conditions; catalyst selection. acs.org
Density Functional Theory (DFT) Mechanistic StudiesUnderstanding reaction pathways for synthesis and derivatization. nih.gov
ML / Ensemble Modeling Property PredictionScreening of novel derivatives for material applications. agh.edu.plresearchgate.net
Geochemical Modeling Carbonation StudiesEvaluating CO2 capture and mineralization potential. researchgate.net

This table illustrates how computational tools, already in use for other carbonates, can be applied to advance research on this compound.

Q & A

Q. Q1. What are the most reliable synthetic routes for ethyl methallyl carbonate, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via transesterification between methallyl alcohol and ethyl carbonate derivatives, such as diethyl carbonate, under alkaline catalysis. Key factors include:

  • Catalyst selection: Alkali metal carbonates (e.g., K₂CO₃) or organocatalysts (e.g., DBU) improve reaction efficiency by stabilizing intermediates .
  • Temperature control: Elevated temperatures (80–120°C) accelerate kinetics but may promote side reactions like isomerization of the methallyl group .
  • Solvent choice: Non-polar solvents (e.g., toluene) minimize hydrolysis, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
    Validation: Monitor reaction progress via GC-MS or ¹H NMR to quantify byproducts (e.g., allylic rearrangements) and optimize stoichiometry .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts mitigated?

Methodological Answer:

  • ¹H/¹³C NMR: Assign methallyl protons (δ ~4.8–5.2 ppm, multiplet) and carbonate carbonyl (δ ~155 ppm). Avoid moisture to prevent hydrolysis during analysis .
  • IR spectroscopy: Confirm the carbonate carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl peaks (~3400 cm⁻¹) to verify purity .
  • Mass spectrometry: Use high-resolution MS (HRMS) to distinguish EMAC (C₇H₁₀O₃, [M+H]⁺ = 143.0703) from isomers like ethyl allyl carbonate .
    Pitfalls: Deuterated solvent impurities (e.g., residual CHCl₃ in CDCl₃) may obscure key signals; use ultrapure solvents and baseline correction .

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to mitigate inhalation risks, as methallyl derivatives can irritate mucous membranes .
  • Personal protective equipment (PPE): Nitrile gloves and safety goggles are mandatory; avoid latex due to solvent compatibility issues .
  • Storage: Store EMAC under inert gas (N₂/Ar) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. Q4. How can computational chemistry optimize the regioselectivity of EMAC in Pd-catalyzed allylic alkylation?

Methodological Answer: Density functional theory (DFT) simulations can model transition states to predict regioselectivity between methallyl and alternative sites:

  • Key parameters: Analyze electron density maps to identify nucleophilic attack sites on the Pd-allyl complex .
  • Steric effects: Compare activation energies for reactions with bulky ligands (e.g., P(OEt)₃ vs. PPh₃), which favor less hindered pathways .
    Experimental validation: Perform kinetic studies with isotopic labeling (e.g., D-labeled EMAC) to track reaction pathways .

Q. Q5. How do contradictory data on EMAC’s thermal stability arise, and how can they be reconciled?

Methodological Answer: Discrepancies in thermal decomposition studies often stem from:

  • Analytical methods: TGA (thermogravimetric analysis) may underestimate stability due to oxidative degradation, whereas DSC (differential scanning calorimetry) under inert atmospheres provides accurate decomposition thresholds .
  • Impurity effects: Trace acids (e.g., residual HCl) catalyze decomposition; pre-purify EMAC via column chromatography or molecular sieves .
    Case study: A 2024 study resolved contradictions by correlating impurity levels (GC-MS) with decomposition onset temperatures (DSC), showing ≥99% purity EMAC is stable up to 150°C .

Q. Q6. What strategies enhance the enantioselective synthesis of EMAC-derived chiral intermediates?

Methodological Answer:

  • Chiral catalysts: Use Pd-BINAP complexes to induce asymmetry during allylic alkylation, achieving enantiomeric excess (ee) >90% .
  • Solvent engineering: Chiral ionic liquids (e.g., [BMIM][L-Pro]) can stabilize transition states and improve ee by 15–20% .
    Analytical validation: Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) to resolve enantiomers and quantify ee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.